9H-fluorene-9-carboxamide

Übersicht

Beschreibung

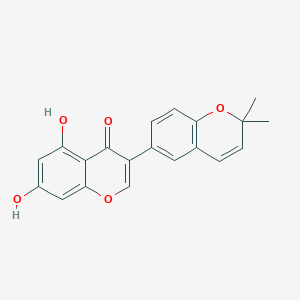

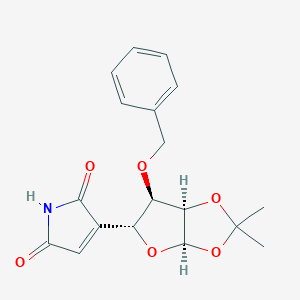

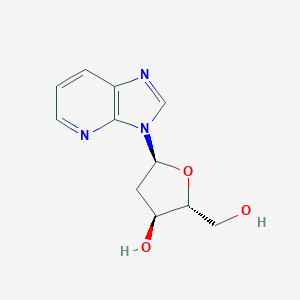

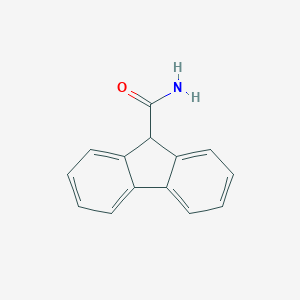

9H-fluorene-9-carboxamide is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.24 g/mol . The compound is also known by other names such as 9H-Fluorene-9-carboxylic acid amide and fluorene-9-carboxylic acid amide .

Synthesis Analysis

A series of novel fluorene derivatives were synthesized from the target compound N-octadecyl-9-oxo-9H-fluorene-4-carboxamide . These derivatives were allowed to react with propylene oxide to afford unique surface-active properties .Molecular Structure Analysis

The molecular structure of 9H-fluorene-9-carboxamide consists of 29 bonds in total, including 18 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 primary amide .Physical And Chemical Properties Analysis

9H-fluorene-9-carboxamide has a number of computed properties. It has a molecular weight of 209.24 g/mol, an XLogP3-AA of 2.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 209.084063974 g/mol . The compound has a topological polar surface area of 43.1 Ų, a heavy atom count of 16, and a complexity of 267 .Wissenschaftliche Forschungsanwendungen

Application in Metabolic Disorder Treatment

Specific Scientific Field

Summary of the Application

9H-fluorene-9-carboxamides have been modified to act as Microsomal Triglyceride Transfer Protein (MTP) inhibitors . MTP is essential for the assembly of triglycerides with apoB48 producing chylomicrons in the intestine and with apoB100 in the liver to synthesize and secrete VLDL .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The use of 9H-fluorene-9-carboxamides as MTP inhibitors has shown potential benefits in reducing triglycerides and cholesterol .

Application in Organic Material Synthesis

Specific Scientific Field

Summary of the Application

A boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides .

Methods of Application or Experimental Procedures

The reaction in the presence of N-bromosuccinimide affords (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides .

Results or Outcomes

The scope of the reaction is demonstrated by selecting N-aryl substituted 2-aminobenzamides and aminosulfonamides as reaction partners .

Application in Anti-Inflammatory Agents

Summary of the Application

Compounds with a fluorene motif such as NPC 16570 and NPC 17923 have been used as anti-inflammatory agents and inhibitors of leukocytes .

Results or Outcomes

The use of 9H-fluorene-9-carboxamides in the form of NPC 16570 and NPC 17923 has shown potential benefits as anti-inflammatory agents .

Application in Organic Material Synthesis

Summary of the Application

Fluorene-based compounds have been widely investigated because of their wide range of applications as organic materials, semiconductors, optoelectronics, organic dyes, photoconductors as well as their applications in solar cells, fuel cells, and materials science .

Methods of Application or Experimental Procedures

A boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .

Results or Outcomes

Application in Aerobic Oxidation

Summary of the Application

.

Methods of Application or Experimental Procedures

The oxidation process occurs under ambient conditions in the presence of KOH in THF .

Results or Outcomes

The result of the process is the production of 9-fluorenones substituted with nitro, halogen, or alkyl groups .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9H-fluorene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLCQSAJFUXACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322889 | |

| Record name | 9H-fluorene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluorene-9-carboxamide | |

CAS RN |

7471-95-6 | |

| Record name | Fluorene-9-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-fluorene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.